molecular formula C11H11BrO3 B6588724 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314759-46-0

1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6588724
CAS No.: 1314759-46-0
M. Wt: 271.1
InChI Key:
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Description

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methoxyphenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation, forming the cyclopropane ring.

    Carboxylation: Finally, the cyclopropane intermediate is carboxylated to introduce the carboxylic acid group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used to study the effects of brominated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Lacks the methoxy group, leading to different reactivity and applications.

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid:

    1-(4-Bromo-2-methoxyphenyl)propane-1-carboxylic acid: Has a propane instead of a cyclopropane ring, leading to different structural and chemical properties.

The uniqueness of this compound lies in its combination of a brominated methoxyphenyl group and a cyclopropane ring, which imparts specific reactivity and applications.

Properties

CAS No.

1314759-46-0

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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